(2Z)-5-amino-7-(5-methylfuran-2-yl)-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile
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Overview
Description
(2Z)-5-AMINO-7-(5-METHYLFURAN-2-YL)-2-[(5-METHYLFURAN-2-YL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBONITRILE is a complex organic compound with a unique structure that includes multiple functional groups such as amino, furan, and thiazolopyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-5-AMINO-7-(5-METHYLFURAN-2-YL)-2-[(5-METHYLFURAN-2-YL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBONITRILE typically involves multi-step organic reactions. The process begins with the preparation of the furan derivatives, followed by their condensation with thiazolopyridine intermediates under controlled conditions. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2Z)-5-AMINO-7-(5-METHYLFURAN-2-YL)-2-[(5-METHYLFURAN-2-YL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The conditions typically involve specific temperatures, pH levels, and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
(2Z)-5-AMINO-7-(5-METHYLFURAN-2-YL)-2-[(5-METHYLFURAN-2-YL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBONITRILE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and the development of new materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug discovery and development.
Industry: It can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (2Z)-5-AMINO-7-(5-METHYLFURAN-2-YL)-2-[(5-METHYLFURAN-2-YL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBONITRILE involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: A compound with an aniline ring substituted with chlorine atoms, used in the production of dyes and herbicides.
Heparinoid: Compounds similar to heparin, found in marine organisms and used for their anticoagulant properties.
Uniqueness
(2Z)-5-AMINO-7-(5-METHYLFURAN-2-YL)-2-[(5-METHYLFURAN-2-YL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBONITRILE is unique due to its complex structure, which includes multiple functional groups that contribute to its diverse reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C20H14N4O3S |
---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
(2Z)-5-amino-7-(5-methylfuran-2-yl)-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile |
InChI |
InChI=1S/C20H14N4O3S/c1-10-3-5-12(26-10)7-16-19(25)24-18(23)13(8-21)17(14(9-22)20(24)28-16)15-6-4-11(2)27-15/h3-7,17H,23H2,1-2H3/b16-7- |
InChI Key |
RYKJDDQQSLJQJM-APSNUPSMSA-N |
Isomeric SMILES |
CC1=CC=C(O1)/C=C\2/C(=O)N3C(=C(C(C(=C3S2)C#N)C4=CC=C(O4)C)C#N)N |
Canonical SMILES |
CC1=CC=C(O1)C=C2C(=O)N3C(=C(C(C(=C3S2)C#N)C4=CC=C(O4)C)C#N)N |
Origin of Product |
United States |
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